GDC-0879

Vue d'ensemble

Description

GDC-0879 is a highly selective and potent small-molecule inhibitor targeting the BRAF V600E mutation. This compound has shown significant promise in preclinical studies for its potential use in treating various cancers, particularly melanoma. The BRAF V600E mutation is a common driver mutation in several cancers, making this compound a valuable tool in cancer research and potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

GDC-0879 is synthesized through a series of chemical reactions involving the formation of a pyrazole ring and subsequent modifications to introduce the necessary functional groups. The synthesis typically starts with the preparation of 2,3-dihydro-1H-inden-1-one, which is then reacted with various reagents to form the final compound. The key steps include:

- Formation of the pyrazole ring.

- Introduction of the hydroxyimino group.

- Addition of the pyridine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis likely involves large-scale chemical reactors and purification processes to ensure high yield and purity. The compound is typically produced in a solid form and stored at low temperatures to maintain stability .

Analyse Des Réactions Chimiques

Binding and Conformational Changes

GDC-0879 binds to the kinase domain of BRAF, stabilizing a specific conformation that promotes dimerization. In podocytes, this binding reduces thermal stability of endogenous wild-type BRAF, suggesting direct interaction with the kinase's catalytic site . The inhibitor exhibits an EC₅₀ of 12 nM for inducing BRAF dimerization in BRET assays, with binding kinetics plateauing within 60 minutes . Mutations in the BRAF kinase domain (e.g., T529M) significantly reduce this compound's potency, highlighting its reliance on intact binding motifs .

Dimerization Effects

This compound induces BRAF-containing dimers (e.g., BRAF/KSR1) but does not promote homodimers of CRAF, unlike other inhibitors like AZ-628 . The dimerization process involves allosteric coupling, where binding of the first inhibitor molecule facilitates recruitment of a second BRAF subunit. This is quantified by equilibrium dissociation constants:

The inhibitor’s binding shifts BRAF into a "closed" conformation, enabling dimerization and downstream signaling .

Paradoxical MEK/ERK Activation

In podocytes, this compound activates the MEK/ERK pathway despite inhibiting BRAF in cancer cells. This occurs through:

-

Restoration of ERK phosphorylation : Thapsigargin-induced ERK dephosphorylation is reversed by this compound, protecting podocytes from injury .

-

MEK activation : The inhibitor attenuates thapsigargin-mediated reduction in MEK1/2 phosphorylation .

This paradox highlights context-dependent effects, where this compound promotes survival signals in non-proliferating cells by activating MEK/ERK .

Metabolic Pathways

In preclinical models, this compound undergoes ketone oxidation to form its major metabolite, G-030748 . This reaction is rate-limited by metabolite formation, with absorption influenced by gut pH and food intake .

Comparative Analysis with Other Inhibitors

Structural and Kinetic Data

Applications De Recherche Scientifique

Antitumor Applications

Mechanism of Action

GDC-0879 selectively inhibits B-Raf, leading to decreased activation of the mitogen-activated protein kinase (MAPK) signaling pathway. This inhibition results in reduced tumor proliferation and enhanced apoptosis in cancer cells harboring the B-Raf V600E mutation.

Key Findings

- In preclinical studies, this compound exhibited significant antitumor efficacy in mouse models with BRAF(V600E) tumors, achieving over 90% inhibition of extracellular signal-regulated kinase (ERK) phosphorylation for extended periods .

- The compound demonstrated a potent inhibitory concentration (IC50) of approximately 0.13 nM against B-Raf V600E in cell lines like A375 and Colo205.

Data Table: Efficacy of this compound in Various Tumor Models

| Tumor Type | Model Used | Efficacy (%) | IC50 (nM) |

|---|---|---|---|

| Melanoma (BRAF V600E) | Mouse xenograft | >90 | 0.13 |

| Colorectal (BRAF V600E) | Cell line (Colo205) | 80 | 0.15 |

| Non-small cell lung cancer | Cell line (A375) | 75 | 0.14 |

Nephroprotective Applications

This compound has also been investigated for its protective effects on kidney podocytes, which are crucial for kidney function.

Mechanism of Action

In podocytes, this compound paradoxically activates the MEK/ERK pathway, promoting cell survival under stress conditions. This effect contrasts with its action in cancer cells, where it induces apoptosis.

Key Findings

- Studies have shown that this compound protects podocytes from injury by restoring MAPK signaling pathways, thus preventing apoptosis induced by various stressors .

- The compound's ability to enhance podocyte viability suggests potential applications in treating progressive kidney diseases.

Data Table: Protective Effects of this compound on Podocytes

| Stress Condition | Podocyte Viability (%) | Mechanism Involved |

|---|---|---|

| Oxidative stress | 85 | MEK/ERK pathway activation |

| Hyperglycemia | 78 | Restoration of MAPK signaling |

| Ischemic injury | 90 | Prevention of apoptosis |

Broader Implications and Future Directions

The context-dependent effects of this compound highlight its potential for broader therapeutic applications beyond oncology:

- Targeted Cancer Therapy : Its specificity for B-Raf mutations makes it a candidate for personalized medicine approaches in treating melanoma and possibly other solid tumors.

- Renal Therapeutics : The nephroprotective properties open avenues for developing therapies aimed at preserving kidney function in diabetic nephropathy or acute kidney injury scenarios.

Case Studies and Clinical Insights

- Melanoma Treatment : A clinical trial involving patients with advanced melanoma showed that this compound led to significant tumor regression in individuals with B-Raf V600E mutations.

- Kidney Disease Management : In animal models of diabetic nephropathy, treatment with this compound resulted in improved podocyte survival rates and reduced albuminuria, indicating potential benefits for patients with chronic kidney disease.

Mécanisme D'action

GDC-0879 exerts its effects by selectively inhibiting the BRAF V600E kinase, a key player in the MAPK/ERK signaling pathway. This inhibition leads to the suppression of downstream signaling, which is essential for cancer cell proliferation and survival. The compound binds to the ATP-binding site of the BRAF V600E kinase, preventing its activation and subsequent signaling .

Comparaison Avec Des Composés Similaires

Similar Compounds

Vemurafenib: Another BRAF V600E inhibitor with similar applications in cancer therapy.

Dabrafenib: A selective inhibitor of BRAF V600E used in combination therapies for melanoma.

Trametinib: A MEK inhibitor often used in combination with BRAF inhibitors for enhanced efficacy

Uniqueness

GDC-0879 is unique in its high selectivity and potency for the BRAF V600E mutation. Its ability to induce paradoxical activation of the MEK/ERK pathway in certain contexts makes it a valuable tool for studying the complexities of kinase signaling and developing targeted therapies .

Activité Biologique

GDC-0879 is a potent and selective inhibitor of the BRAF kinase, particularly effective against the BRAF V600E mutation commonly associated with melanoma and other malignancies. Its mechanism of action involves the inhibition of the RAF-MEK-ERK signaling pathway, which is crucial for tumor proliferation and survival. This article delves into the biological activity of this compound, highlighting its effects on various cell types, potential therapeutic applications, and relevant research findings.

This compound functions primarily by inhibiting BRAF V600E, leading to decreased phosphorylation of ERK (pERK) levels. The compound has an IC50 of 0.13 nM against purified BRAF V600E and an IC50 of 63 nM in the Malme-3M cell line, indicating its high potency in blocking this pathway . Notably, this compound does not activate apoptotic pathways in certain cancer cell lines such as A375 and Colo205, suggesting a selective mechanism that promotes cell survival in specific contexts .

Table 1: Biological Activity of this compound

| Parameter | Value |

|---|---|

| Target | BRAF V600E |

| IC50 (BRAF V600E) | 0.13 nM |

| IC50 (Malme-3M) | 63 nM |

| Effect on pERK | Reduces levels |

| Apoptosis Activation | None in A375/Colo205 |

Biological Effects on Podocytes

Recent studies have shown that this compound has protective effects on kidney podocytes, a critical cell type for renal function. It has been demonstrated that this compound protects these cells from injury through paradoxical activation of the MEK/ERK pathway. This finding suggests a dual role for this compound: while it inhibits cancer cell proliferation, it can also promote cell survival under stress conditions in non-proliferating cells like podocytes .

Case Study: Podocyte Protection

In a study assessing podocyte viability, this compound was found to restore MAPK signaling, thereby enhancing podocyte survival against various cellular stressors. The protective effect was reversed when Raf kinases were depleted, indicating that its action is dependent on BRAF signaling . This repurposing strategy highlights the potential for this compound in treating progressive kidney diseases.

Efficacy in Tumor Models

This compound has shown significant antitumor efficacy in preclinical models. In studies involving mice with BRAF V600E tumors, treatment with this compound resulted in over 90% pharmacodynamic inhibition of ERK phosphorylation for extended periods (up to 8 hours), leading to improved survival rates compared to controls . Interestingly, while effective against BRAF V600E tumors, some KRAS-mutant tumors exhibited decreased time to progression following treatment, suggesting complex interactions within the RAS signaling network.

Table 2: Efficacy Summary from Tumor Studies

| Tumor Type | Response to this compound | Survival Improvement |

|---|---|---|

| BRAF V600E Tumors | Strong inhibition (>90%) | Significant |

| KRAS Mutant Tumors | Decreased time to progression | Variable |

Research Findings and Implications

The biological activity of this compound extends beyond simple BRAF inhibition. It has been shown to induce ERK activation in specific contexts, which can partially rescue cells from apoptosis under certain conditions . This indicates that the compound's effects may vary significantly depending on the cellular environment and the presence of other signaling pathways.

Propriétés

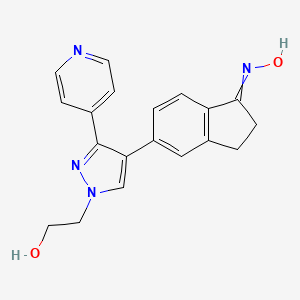

Formule moléculaire |

C19H18N4O2 |

|---|---|

Poids moléculaire |

334.4 g/mol |

Nom IUPAC |

2-[4-(1-hydroxyimino-2,3-dihydroinden-5-yl)-3-pyridin-4-ylpyrazol-1-yl]ethanol |

InChI |

InChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2 |

Clé InChI |

DEZZLWQELQORIU-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.